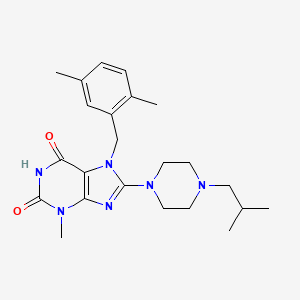
7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials usually include a purine core, which is then functionalized with various substituents through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
科学研究应用
Chemistry: As a model compound for studying purine chemistry and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential for treating diseases, particularly those involving purine metabolism or signaling pathways.
Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial applications.
作用机制
The mechanism of action of 7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
Similar compounds to 7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. Examples include:
- 7-benzyl-8-(4-methylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties compared to other purine derivatives. These differences can influence its reactivity, binding affinity to molecular targets, and overall pharmacological profile.
属性
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-15(2)13-27-8-10-28(11-9-27)22-24-20-19(21(30)25-23(31)26(20)5)29(22)14-18-12-16(3)6-7-17(18)4/h6-7,12,15H,8-11,13-14H2,1-5H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXNXAXVNKBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)
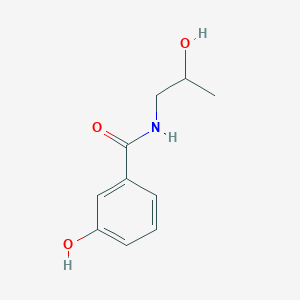
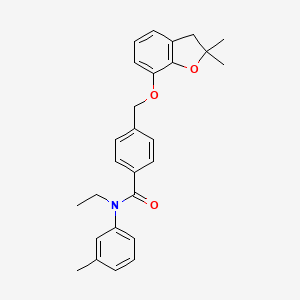
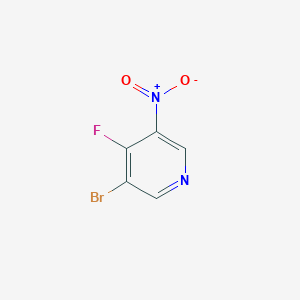
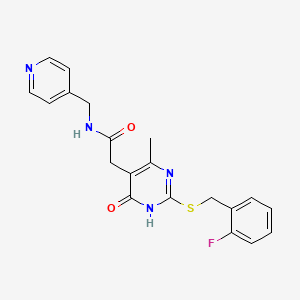
![[2-(benzylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2665597.png)
![N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2665598.png)
![Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2665599.png)
![5-bromo-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2665600.png)
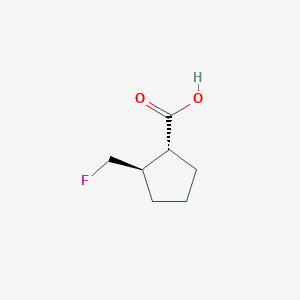
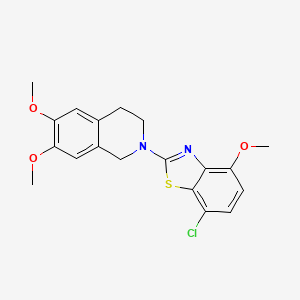

![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)
